2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine
Description
Properties
IUPAC Name |
4-(pyrrolidin-2-ylmethoxy)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-8(12-4-1)6-15-11-10-9(3-5-16-10)13-7-14-11/h3,5,7-8,12H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNHRAWYTXISCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=NC=NC3=C2SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or amines.
Scientific Research Applications
2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Activity
The position and nature of substituents on the thienopyrimidine scaffold critically influence biological activity. Key comparisons include:
Substituents at Position 7
- Target Compound: Lacks substitutions at position 7 of the thieno[3,2-d]pyrimidine core.
- Methyl-Substituted Analogs (e.g., Compounds 2d–f) : Introduction of a methyl group at position 7 disrupts hydrogen bonding with VEGFR-2 tyrosine kinase, rendering these analogs inactive. This highlights the necessity of an unmodified position 7 for kinase inhibition .
Sulfur Position in Thiophene Ring
- Thieno[3,2-d]pyrimidines (Target Compound): The sulfur atom is positioned at [3,2-d], influencing electronic properties and binding interactions.
- Thieno[2,3-d]pyrimidines: Differ in sulfur placement ([2,3-d]), which alters ring reactivity and pharmacophoric activity. These analogs often exhibit broad biological effects, including antimicrobial and anticancer properties .
Core Structural Variations
Fused vs. Non-Fused Rings
- Target Compound : The pyrrolidine group is tethered via a methyloxy bridge, offering conformational flexibility.
- Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidines : Feature fused pyrrolidine and thiazole rings, creating rigid structures that may enhance target binding but limit solubility .
Quinazolinones
- Conformationally restricted analogs like quinazolinones exhibit enhanced kinase inhibition due to structural rigidity, contrasting with the target compound’s flexible pyrrolidine substituent .
Key Research Findings
Position 7 Sensitivity: Substitutions at C7 (e.g., methyl) in thieno[3,2-d]pyrimidines abolish VEGFR-2 inhibition, underscoring the target compound’s advantage in retaining an unmodified position .
Pyrrolidine Flexibility: The non-fused pyrrolidine group may improve solubility compared to fused-ring analogs like pyrrolo-thiazolo-pyrimidines, though this requires experimental validation .
Sulfur Position: Thieno[3,2-d] vs. [2,3-d] isomers exhibit distinct electronic profiles, impacting target selectivity and metabolic stability .
Biological Activity
2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the pyrrolidine moiety enhances its pharmacological profile. The molecular formula for this compound is , and it has a molecular weight of approximately 244.31 g/mol.
The biological activity of 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors for various enzymes. The thieno[3,2-d]pyrimidine core can interact with active sites on enzymes, modulating their activity.
- Receptor Modulation : This compound may also target specific receptors, altering their function and leading to therapeutic effects.
- Antiproliferative Activity : Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antiproliferative effects against cancer cell lines, suggesting potential applications in oncology.
Anticancer Activity
A study focusing on related thieno[3,2-d]pyrimidine compounds demonstrated significant antiproliferative activity. For instance, a pyrrolidinyl derivative exhibited an average IC50 value of 13.4 nM against four cancer cell lines and showed effectiveness against paclitaxel-resistant A549 cells. This derivative also inhibited tubulin polymerization with an IC50 of 1.6 μM , indicating its potential as a vascular disrupting agent and its ability to induce G2/M arrest and apoptosis through the mitochondrial pathway .
| Compound | IC50 (nM) | Target | Effect |
|---|---|---|---|
| Pyrrolidinyl derivative | 13.4 | Cancer cell lines | Antiproliferative |
| Pyrrolidinyl derivative | 1.6 μM | Tubulin polymerization | Inhibition |
Other Biological Activities
In addition to anticancer properties, compounds related to thieno[3,2-d]pyrimidines have been investigated for various pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown promising results in inhibiting bacterial growth.
- Anti-inflammatory Effects : Research suggests potential applications in treating inflammatory diseases due to their ability to modulate immune responses.
Case Studies
- Study on Tubulin Polymerization :
- Evaluation Against Resistant Cancer Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
